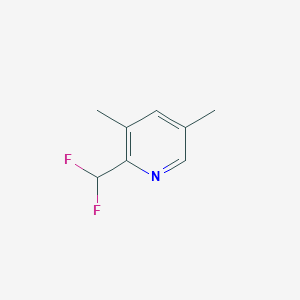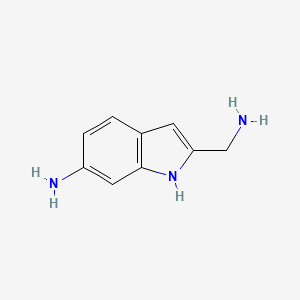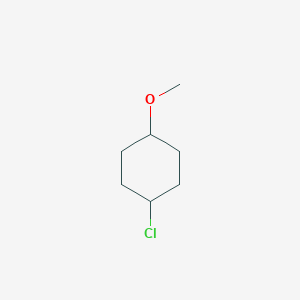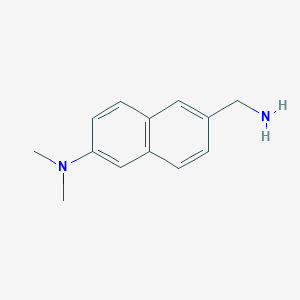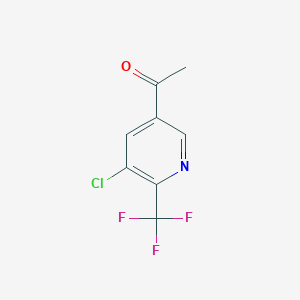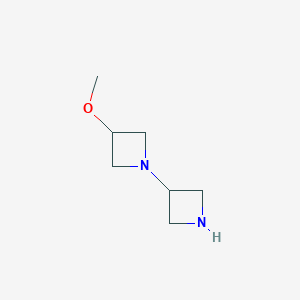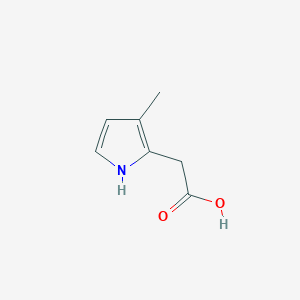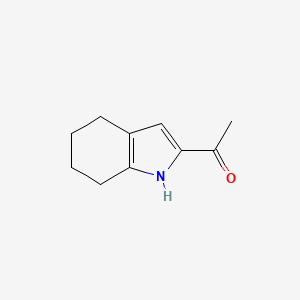
(R)-(5,6,7,8-Tetrahydroindolizin-8-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(5,6,7,8-Tetrahydroindolizin-8-yl)methanol is a chiral compound with a unique structure that includes an indolizine ring system. This compound is of interest in various fields of research due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(5,6,7,8-Tetrahydroindolizin-8-yl)methanol typically involves the following steps:
Formation of the Indolizine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyrrole derivative.
Introduction of the Hydroxymethyl Group: This step involves the addition of a hydroxymethyl group to the indolizine ring, which can be done using formaldehyde and a reducing agent.
Industrial Production Methods
Industrial production of ®-(5,6,7,8-Tetrahydroindolizin-8-yl)methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often tailored to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: ®-(5,6,7,8-Tetrahydroindolizin-8-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acid chlorides are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
®-(5,6,7,8-Tetrahydroindolizin-8-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a building block in various industrial processes.
Mécanisme D'action
The mechanism of action of ®-(5,6,7,8-Tetrahydroindolizin-8-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-(Hydroxymethyl)pyrrolidine
- ®-2-(Hydroxymethyl)piperidine
- ®-2-(Hydroxymethyl)indoline
Uniqueness
®-(5,6,7,8-Tetrahydroindolizin-8-yl)methanol is unique due to its indolizine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
[(8R)-5,6,7,8-tetrahydroindolizin-8-yl]methanol |
InChI |
InChI=1S/C9H13NO/c11-7-8-3-1-5-10-6-2-4-9(8)10/h2,4,6,8,11H,1,3,5,7H2/t8-/m0/s1 |
Clé InChI |
PMVOVUZLKIKWDX-QMMMGPOBSA-N |
SMILES isomérique |
C1C[C@H](C2=CC=CN2C1)CO |
SMILES canonique |
C1CC(C2=CC=CN2C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


